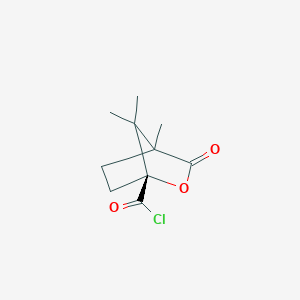

(1S)-(-)-Camphanic chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a camphor skeleton with a chloride substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of (1S)-(-)-camphanic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the (1S)-(-)-camphanic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions. The use of automated systems ensures precise addition of reagents and maintenance of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-(-)-Camphanic chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction: The compound can be reduced to (1S)-(-)-camphanic alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of this compound can yield (1S)-(-)-camphanic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

Major Products:

Nucleophilic Substitution: Formation of amides, esters, or thioesters.

Reduction: Formation of (1S)-(-)-camphanic alcohol.

Oxidation: Formation of (1S)-(-)-camphanic acid.

Wissenschaftliche Forschungsanwendungen

Chiral Resolution

1. Resolving Agent for Alcohols and Amine Derivatives

(1S)-(-)-Camphanic chloride is extensively used as a resolving agent for alcohols by forming diastereomeric esters through crystallization or chromatography. This process allows for the effective separation of enantiomers, which is crucial in synthesizing optically pure compounds. The derivatives formed exhibit distinct physical properties that facilitate their separation.

- Methodology : The resolution typically involves reacting racemic alcohols with camphanic chloride to generate diastereomers that can be separated based on differences in solubility or chromatographic behavior .

Pharmaceutical Applications

2. Synthesis of Chiral Pharmaceuticals

The compound plays a vital role in the synthesis of various pharmaceuticals. It is used to create chiral intermediates necessary for the production of active pharmaceutical ingredients (APIs). The ability to selectively produce one enantiomer over another is critical in drug development, as different stereoisomers can exhibit vastly different biological activities.

- Case Study : In a study published in Journal of Chromatography A, camphanic chloride was utilized to derivatize proxyphylline from human plasma samples, demonstrating its effectiveness in pharmacokinetic studies .

Analytical Chemistry

3. Chiral Derivatization Reagent

As a chiral derivatization reagent, this compound is employed to determine the enantiomeric excess of various compounds. The derivatization process enhances the detectability and separation of enantiomers using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Efficiency : The use of camphanic chloride has been shown to improve the resolution of stereoisomers significantly compared to non-chiral reagents. Its application extends to analyzing racemic mixtures in biological matrices, making it invaluable for pharmacological research and drug testing .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (1S)-(-)-camphanic chloride primarily involves its role as a chiral auxiliary or intermediate in chemical reactions. By introducing chirality into molecules, it influences the stereochemistry of the final products. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(1R)-(+)-Camphanic Chloride: The enantiomer of (1S)-(-)-camphanic chloride, used similarly in chiral synthesis.

Camphor: The parent compound from which this compound is derived.

(1S)-(-)-Camphanic Acid: The precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which allows for the selective introduction of chirality into target molecules. This property makes it highly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Eigenschaften

CAS-Nummer |

39637-74-6 |

|---|---|

Molekularformel |

C10H13ClO3 |

Molekulargewicht |

216.66 g/mol |

IUPAC-Name |

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |

InChI |

InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1 |

InChI-Schlüssel |

PAXWODJTHKJQDZ-AXDSSHIGSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |

Isomerische SMILES |

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C |

Kanonische SMILES |

CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |

Key on ui other cas no. |

39637-74-6 |

Piktogramme |

Corrosive |

Synonyme |

[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.